(S)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine
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Overview
Description
(S)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine is a chiral compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, along with a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Attachment of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the nitrogen atom with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines with reduced nitrogen functionality.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Benzylpyrrolidin-3-ylmethanamine
- (S)-1-Benzylpyrrolidin-3-ylmethanol
- (S)-1-Benzylpyrrolidin-3-ylcyclopropylamine
Uniqueness
(S)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine is unique due to its specific combination of a benzyl group and a dimethylaminoethyl side chain. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C15H24N2 |
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Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-[(3S)-1-benzylpyrrolidin-3-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H24N2/c1-16(2)10-8-15-9-11-17(13-15)12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3/t15-/m0/s1 |
InChI Key |
QZSJRXMQIBBGSH-HNNXBMFYSA-N |
Isomeric SMILES |
CN(C)CC[C@H]1CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES |
CN(C)CCC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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